molecular formula C21H14FN3OS B2982338 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide CAS No. 1797181-91-9

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide

Cat. No.: B2982338
CAS No.: 1797181-91-9
M. Wt: 375.42
InChI Key: XSHOTGNPMYNMGT-UHFFFAOYSA-N
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Description

N-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide is a heterocyclic compound featuring a thiazole core substituted with a 2-fluorophenyl group at position 4 and a phenyl ring at position 2. The phenyl ring is further functionalized with an isonicotinamide moiety via an amide linkage.

The synthesis of analogous compounds (e.g., triazole derivatives in ) involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic additions, and cyclization under basic conditions. Spectral characterization (IR, NMR, MS) confirms structural integrity, with key functional groups such as C=S (1243–1258 cm⁻¹) and NH (3150–3414 cm⁻¹) identified .

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3OS/c22-17-7-3-1-5-15(17)21-25-19(13-27-21)16-6-2-4-8-18(16)24-20(26)14-9-11-23-12-10-14/h1-13H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHOTGNPMYNMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide typically involves the coupling of 2-(2-fluorophenyl)thiazole with isonicotinoyl chloride under specific reaction conditions. The process may include steps such as:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences: The target compound and the thiazole derivative in share a thiazole core, which is electronically distinct from the 1,2,4-triazole derivatives in .

Substituent Effects: Fluorine in the target’s 2-fluorophenyl group enhances lipophilicity and metabolic stability compared to the methoxyphenoxy group in ’s compound, which may improve aqueous solubility .

Synthetic Accessibility: Hydrazide derivatives () exhibit moderate yields (26–72%), suggesting challenges in introducing bulky substituents like trifluoromethylphenyl .

Spectral Signatures :

  • The absence of C=O in triazole derivatives () contrasts with hydrazide analogs (), which retain carbonyl stretches (~1663–1682 cm⁻¹). This indicates distinct tautomeric states and electronic environments .

Research Implications and Limitations

  • Pharmacological Potential: While biological data are lacking for the target compound, structural analogs like the hydrazides in demonstrate anti-tubercular activity, suggesting that the isonicotinamide moiety may play a role in targeting microbial enzymes .
  • Computational Modeling : Tools like AutoDock4 () could predict binding affinities of these compounds, though receptor flexibility assumptions may limit accuracy .

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its diverse biological activities, integrated with an isonicotinamide moiety. The thiazole structure contributes to various pharmacological effects, including antimicrobial and anticancer properties. The synthesis typically involves the reaction of 2-fluorophenyl thiazole derivatives with isonicotinamide under specific conditions to yield the target compound.

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : Exhibited IC50_{50} values ranging from 0.12 to 2.78 µM, indicating potent antiproliferative activity .
  • A549 (lung cancer) : Similar efficacy was noted, with some derivatives outperforming standard chemotherapeutics like doxorubicin .

The mechanism of action for compounds like this compound may involve the inhibition of specific kinases such as TBK1 and IKKε, which are crucial in inflammatory pathways and cancer progression . This inhibition can lead to reduced cell proliferation and induced apoptosis in cancer cells.

Tables of Biological Activity

Cell Line IC50_{50} (µM) Activity
MCF-70.12 - 2.78Antiproliferative
A549Similar to MCF-7Antiproliferative
HeLaNotable cytotoxicityApoptosis induction

Case Studies

  • Antimicrobial Evaluation : A study on related thiazole derivatives showed significant antimicrobial activity against various pathogens, suggesting that the presence of the thiazole ring enhances bioactivity .
  • In Vivo Studies : In animal models, thiazole-containing compounds demonstrated reduced tumor growth and improved survival rates compared to controls, highlighting their potential use in cancer therapy .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring was found to enhance biological activity significantly. For example, para-substituted derivatives showed increased potency compared to their ortho or meta counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide, and how can reaction yields be optimized?

  • Methodology : The compound’s thiazole core can be synthesized via Hantzsch thiazole synthesis, combining thiourea derivatives with α-haloketones. The fluorophenyl group may be introduced via Suzuki-Miyaura coupling using palladium catalysts under inert conditions. Yield optimization requires careful control of temperature (e.g., 60–80°C for coupling reactions) and stoichiometric ratios (e.g., 1:1.2 for aryl boronic acid to halide). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
  • Data Consideration : Monitor reaction progress using TLC and characterize intermediates via 1H^1H-NMR to confirm regioselectivity.

Q. How should researchers validate the structural integrity of this compound, particularly the fluorophenyl-thiazole linkage?

  • Methodology : Employ multi-nuclear NMR (1H^1H, 13C^{13}C, 19F^{19}F) to confirm the presence of the fluorophenyl group (e.g., 19F^{19}F-NMR signal at ~-110 ppm) and thiazole protons (δ 7.2–8.5 ppm). X-ray crystallography (if crystals are obtainable) provides definitive proof of the 3D arrangement, as demonstrated in structurally similar fluorophenyl-thiazole acetamides .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., anticancer, antimicrobial)?

  • Methodology : Use cell viability assays (MTT or resazurin) against cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} calculations. For antimicrobial screening, employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., doxorubicin for anticancer, ciprofloxacin for antimicrobial) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases, tubulin)?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (PDB IDs: e.g., 1ATP for tubulin). Validate docking poses with molecular dynamics simulations (GROMACS) to assess stability. Quantitative structure-activity relationship (QSAR) models can optimize substituents for enhanced affinity .
  • Data Contradiction : Address discrepancies between in silico predictions and experimental IC50_{50} by evaluating solvation effects and protein flexibility in simulations.

Q. What strategies resolve conflicting data in metabolic stability studies (e.g., CYP450 inhibition vs. microsomal degradation)?

  • Methodology : Use human liver microsomes (HLM) to assess Phase I metabolism and LC-MS/MS to identify metabolites. Compare results with CYP450 inhibition assays (fluorometric). If microsomal degradation is high but CYP inhibition is low, investigate non-CYP pathways (e.g., esterases) or reactive metabolite formation .

Q. How can the photophysical properties of the fluorophenyl-thiazole moiety be exploited for cellular imaging?

  • Methodology : Evaluate fluorescence emission (λex\lambda_{\text{ex}} 350–400 nm, λem\lambda_{\text{em}} 450–500 nm) in PBS and live cells. Modify the thiazole’s electronic environment (e.g., electron-withdrawing groups) to redshift emission. Validate localization (e.g., mitochondria vs. nucleus) using co-staining with organelle-specific dyes .

Methodological Considerations

  • Synthetic Challenges : Steric hindrance at the ortho-phenyl position may reduce coupling efficiency; optimize using bulkier ligands (e.g., XPhos) .
  • Analytical Pitfalls : Fluorine’s NMR anisotropy may cause signal splitting; use 19F^{19}F-decoupled experiments for clarity .
  • Biological Replication : Address batch-to-batch variability in biological assays by synthesizing ≥3 independent compound batches and testing across multiple cell lines .

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